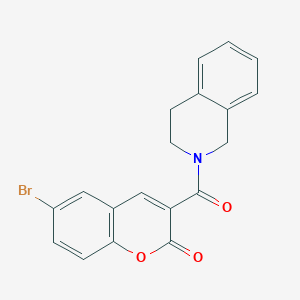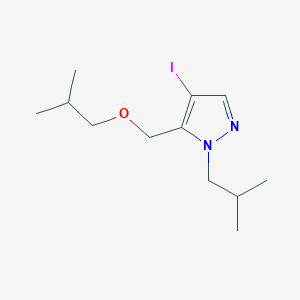![molecular formula C20H21NO3 B2975746 N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide CAS No. 2094656-56-9](/img/structure/B2975746.png)
N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide is a chemical compound that has drawn significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMPEA-But-2-ynamide and has been the subject of numerous studies to understand its synthesis, mechanism of action, and its potential applications in scientific research.
作用机制
DMPEA-But-2-ynamide has been found to interact with various receptors in the body, including the serotonin receptor. It has been suggested that DMPEA-But-2-ynamide may act as a partial agonist of the serotonin receptor, which could potentially lead to the development of new therapeutic drugs.
Biochemical and Physiological Effects:
DMPEA-But-2-ynamide has been found to have various biochemical and physiological effects. It has been shown to have analgesic effects in animal models, which could potentially be used to develop new pain medications. Additionally, DMPEA-But-2-ynamide has been found to have anti-inflammatory effects, which could potentially be used to develop new anti-inflammatory drugs.
实验室实验的优点和局限性
DMPEA-But-2-ynamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its unique electronic properties make it a promising candidate for use in the field of organic electronics. Additionally, DMPEA-But-2-ynamide has been found to have low toxicity, making it a safer alternative to other compounds.
However, DMPEA-But-2-ynamide also has limitations for use in lab experiments. Its interactions with various receptors in the body make it a complex compound to study, and its potential for off-target effects could complicate its use in the development of new therapeutic drugs.
未来方向
There are several future directions for the study of DMPEA-But-2-ynamide. One potential direction is the development of new therapeutic drugs based on its interactions with various receptors in the body. Additionally, further research is needed to fully understand its unique electronic properties and its potential applications in the field of organic electronics. Finally, more studies are needed to understand the limitations and potential risks associated with the use of DMPEA-But-2-ynamide in lab experiments.
合成方法
The synthesis of DMPEA-But-2-ynamide involves the reaction of 3,4-dimethoxyphenylacetonitrile with phenylacetylene in the presence of a palladium catalyst. The resulting product is then subjected to hydrogenation to obtain DMPEA-But-2-ynamide. This synthesis method has been extensively studied and optimized to produce high yields of DMPEA-But-2-ynamide.
科学研究应用
DMPEA-But-2-ynamide has been found to have potential applications in various fields of scientific research. It has been studied for its potential use in the development of new therapeutic drugs due to its ability to interact with certain receptors in the body. Additionally, DMPEA-But-2-ynamide has been found to have potential applications in the field of organic electronics due to its unique electronic properties.
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-4-8-20(22)21-17(16-9-6-5-7-10-16)13-15-11-12-18(23-2)19(14-15)24-3/h5-7,9-12,14,17H,13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBWGEYELFHPEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-(3-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2975674.png)


![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid](/img/structure/B2975682.png)

![6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2975684.png)
